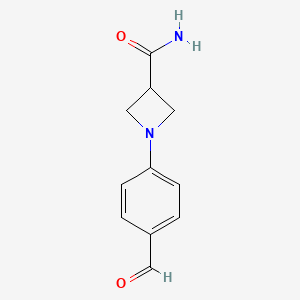

1-(4-Formylphenyl)azetidine-3-carboxamide

Description

Significance of Four-Membered Heterocycles in Organic Synthesis

Four-membered heterocycles, particularly azetidines, are saturated nitrogen-containing rings that have become increasingly important in organic synthesis. ambeed.com The inherent ring strain of the azetidine (B1206935) core imparts a unique reactivity, while it remains significantly more stable than its three-membered counterpart, the aziridine (B145994), allowing for easier handling and selective manipulation. rsc.org This balance of stability and reactivity makes azetidines desirable scaffolds. Their incorporation into larger molecules can introduce conformational rigidity and novel three-dimensional shapes, which are sought-after characteristics in drug design for improving properties like metabolic stability and resistance to oxidative metabolism. researchgate.net The development of efficient synthetic methods to construct and functionalize azetidines is an active area of research, highlighting their value as versatile synthetic intermediates. organic-chemistry.org

Overview of Formylphenyl and Carboxamide Moieties in Chemical Building Blocks

The functionality of a chemical building block is defined by its constituent moieties. The "1-(4-Formylphenyl)azetidine-3-carboxamide" molecule features two key functional groups: a formylphenyl group and a carboxamide group.

The formylphenyl group consists of an aldehyde (-CHO) attached to a phenyl ring. The aldehyde is a highly versatile functional group in organic synthesis, serving as an electrophilic site for a wide array of chemical transformations. It can participate in reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes. This reactivity makes the formylphenyl moiety a valuable handle for introducing molecular diversity, allowing a parent structure to be elaborated into a library of related compounds. ontosight.ai

The carboxamide moiety (-CONH₂) is a privileged structure in medicinal chemistry, found in a significant number of FDA-approved drugs. nih.gov Its prevalence is due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors. The carboxamide bond is also relatively stable to metabolic degradation, contributing to favorable pharmacokinetic profiles. The presence of a carboxamide can enhance molecular rigidity and improve physicochemical properties such as solubility. acs.org

Contextualization of 1-(4-Formylphenyl)azetidine-3-carboxamide within Advanced Organic Chemistry Research

The compound 1-(4-Formylphenyl)azetidine-3-carboxamide can be contextualized as a bifunctional, heterocyclic building block with significant potential in advanced organic chemistry research, particularly in the synthesis of compound libraries for drug discovery. The molecule integrates three key structural features:

A rigid azetidine core: This provides a well-defined three-dimensional geometry, which is a desirable trait for scaffolds in medicinal chemistry. ambeed.com

An N-aryl substitution: The phenyl group links the reactive aldehyde to the azetidine ring. N-aryl azetidines are a common motif in pharmacologically active compounds.

Two orthogonal functional groups: The formyl group on the phenyl ring and the carboxamide group at the 3-position of the azetidine ring offer distinct points for chemical modification. The formyl group is amenable to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the carboxamide offers a site for hydrogen bonding interactions or potential for further derivatization.

While research on this specific molecule is not extensively documented, studies on related azetidine-3-carboxylic acid and azetidine-2-carboxamide (B111606) derivatives highlight the utility of this scaffold. For instance, (R)-azetidine-2-carboxamide analogues have been developed as potent and selective STAT3 inhibitors, demonstrating the potential of the azetidine carboxamide framework in generating bioactive agents. acs.org The title compound can therefore be viewed as a valuable intermediate for creating novel molecular entities where the azetidine-carboxamide portion serves as a core pharmacophore and the formylphenyl unit acts as a versatile anchor for diversification.

Scope and Objectives of Research on 1-(4-Formylphenyl)azetidine-3-carboxamide

Given the limited specific literature on 1-(4-Formylphenyl)azetidine-3-carboxamide, a dedicated research program on this compound would likely encompass several key objectives. The overarching goal would be to establish its utility as a versatile building block for synthetic and medicinal chemistry.

Key Research Objectives:

Development of an Efficient Synthetic Route: A primary objective would be to establish a reliable and scalable synthesis of the title compound. This would likely involve the amidation of its precursor, 1-(4-Formylphenyl)azetidine-3-carboxylic acid, a commercially available starting material. cymitquimica.combiosynth.com

Comprehensive Physicochemical Characterization: Thorough characterization of the synthesized compound using modern analytical techniques (including NMR, mass spectrometry, and X-ray crystallography) would be essential to confirm its structure and purity.

Exploration of Synthetic Utility: A major part of the research would focus on demonstrating the compound's versatility as a synthetic intermediate. This would involve exploring a range of chemical transformations at the formyl group, such as:

Reductive amination to generate a diverse set of secondary and tertiary amines.

Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

Condensation reactions to produce imines, oximes, or hydrazones.

Library Synthesis and Biological Screening: The developed synthetic methodologies could be applied to the creation of a focused library of derivatives. This library could then be screened against various biological targets to identify potential lead compounds for drug discovery, leveraging the known pharmacological importance of the azetidine and carboxamide scaffolds. nih.govijrpr.com

The scope of such research would bridge fundamental synthetic methodology with applied medicinal chemistry, aiming to introduce a new, well-characterized, and useful tool to the broader chemical research community.

Compound Data

The following table summarizes key identifiers and properties for the compounds mentioned in this article. Data for 1-(4-Formylphenyl)azetidine-3-carboxamide is estimated based on its carboxylic acid precursor.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(4-Formylphenyl)azetidine-3-carboxamide | Not available | C₁₁H₁₂N₂O₂ | 204.23 (calculated) |

| 1-(4-Formylphenyl)azetidine-3-carboxylic acid | 1355248-05-3 | C₁₁H₁₁NO₃ | 205.21 |

Table of Compound Names

| Abbreviated or General Name | Full Chemical Name |

| Azetidine | Azetidine |

| Aziridine | Aziridine |

| 1-(4-Formylphenyl)azetidine-3-carboxamide | 1-(4-Formylphenyl)azetidine-3-carboxamide |

| 1-(4-Formylphenyl)azetidine-3-carboxylic acid | 1-(4-Formylphenyl)azetidine-3-carboxylic acid |

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-(4-formylphenyl)azetidine-3-carboxamide |

InChI |

InChI=1S/C11H12N2O2/c12-11(15)9-5-13(6-9)10-3-1-8(7-14)2-4-10/h1-4,7,9H,5-6H2,(H2,12,15) |

InChI Key |

YAVIQRPDVOZNOT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)C=O)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations of 1 4 Formylphenyl Azetidine 3 Carboxamide

Transformations Involving the Formyl Group

The formyl group, an aromatic aldehyde, is a versatile functional handle that can undergo a wide array of transformations, including reduction, oxidation, condensation, and nucleophilic addition reactions.

Carbonyl Reductions to Hydroxymethyl Derivatives

The formyl group of 1-(4-Formylphenyl)azetidine-3-carboxamide can be readily reduced to a primary alcohol, yielding the corresponding hydroxymethyl derivative. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). rsc.org This reagent is selective for aldehydes and ketones and typically does not affect less reactive functional groups like amides under standard conditions. nih.gov The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. researchgate.net

The general transformation is as follows: 1-(4-Formylphenyl)azetidine-3-carboxamide → [4-(azetidin-1-yl)phenyl]methanol-3-carboxamide

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | (4-(Azetidin-1-yl)phenyl)methanol derivative |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | (4-(Azetidin-1-yl)phenyl)methanol derivative |

Oxidations to Carboxylic Acid Derivatives

The aldehyde functional group can be oxidized to a carboxylic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid, and milder reagents like Tollens' reagent. organic-chemistry.orgresearchgate.net For substrates with other sensitive functional groups, milder and more selective oxidizing agents are preferable. Oxone, for instance, provides an eco-friendly option for the oxidation of aromatic aldehydes to carboxylic acids. wikipedia.org

The general transformation is as follows: 1-(4-Formylphenyl)azetidine-3-carboxamide → 4-(3-carbamoylazetidin-1-yl)benzoic acid

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Water/Pyridine | Heating | 4-(3-carbamoylazetidin-1-yl)benzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to Room Temperature | 4-(3-carbamoylazetidin-1-yl)benzoic acid |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water/Ethanol | Room Temperature | 4-(3-carbamoylazetidin-1-yl)benzoic acid |

Condensation Reactions (e.g., Knoevenagel, Aldol, Wittig)

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org This is a crucial method for forming new carbon-carbon double bonds. magtech.com.cn A variety of active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, can be used. nih.gov The reaction is often carried out in the presence of a base like piperidine (B6355638) or under solvent-free conditions. beilstein-journals.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the location of the double bond. libretexts.org The reaction involves a phosphonium (B103445) ylide, which is prepared from an alkyl halide and triphenylphosphine. google.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. stackexchange.com

| Reaction Type | Reagents | Catalyst/Base | Typical Product |

|---|---|---|---|

| Knoevenagel | Malononitrile | Piperidine | 2-((4-(3-carbamoylazetidin-1-yl)phenyl)methylene)malononitrile |

| Wittig | Methyltriphenylphosphonium bromide | n-Butyllithium | 1-(4-vinylphenyl)azetidine-3-carboxamide |

Nucleophilic Addition Reactions at the Aldehyde

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. organic-chemistry.org A classic example is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a secondary alcohol after acidic workup. nih.gov This reaction is a powerful tool for carbon-carbon bond formation.

The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated to yield the alcohol. nih.gov

| Nucleophile | Reagent | Product (after workup) |

|---|---|---|

| Carbon Nucleophile | Methylmagnesium bromide (CH₃MgBr) | 1-(4-(1-hydroxyethyl)phenyl)azetidine-3-carboxamide |

| Hydride Nucleophile | Sodium borohydride (NaBH₄) | 1-(4-(hydroxymethyl)phenyl)azetidine-3-carboxamide |

Reactivity of the Azetidine (B1206935) Ring

The azetidine ring is a four-membered heterocycle whose reactivity is influenced by ring strain. rsc.org In the case of 1-(4-Formylphenyl)azetidine-3-carboxamide, the nitrogen atom is directly attached to an aromatic ring, which delocalizes the nitrogen lone pair, reducing its basicity and nucleophilicity compared to N-alkyl azetidines.

N-Alkylation and N-Acylation Reactions

While the nitrogen in an N-aryl azetidine is less nucleophilic, it can still undergo reactions such as N-alkylation and N-acylation, although potentially requiring more forcing conditions than their N-alkyl counterparts. researchgate.net

N-Alkylation: This involves the reaction of the azetidine nitrogen with an alkylating agent, such as an alkyl halide. Due to the reduced nucleophilicity of the nitrogen, this reaction may be challenging. The presence of a base can facilitate the reaction. beilstein-journals.org

N-Acylation: This reaction involves the introduction of an acyl group onto the nitrogen atom, typically using an acyl chloride or anhydride. This transformation would likely require a catalyst and may be less facile due to the delocalization of the nitrogen's lone pair into the aromatic ring.

Due to the reduced nucleophilicity of the N-aryl azetidine nitrogen, direct N-alkylation and N-acylation can be challenging. Alternative synthetic strategies often involve forming the N-aryl bond as a final step in the synthesis of the azetidine ring. beilstein-journals.org

Ring-Opening Reactions of the Azetidine Moiety

The four-membered azetidine ring in 1-(4-Formylphenyl)azetidine-3-carboxamide is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. These reactions are often initiated by the protonation of the ring nitrogen or by nucleophilic attack on the ring carbons.

Acid-Catalyzed Ring Opening

The presence of a lone pair of electrons on the azetidine nitrogen allows for its protonation under acidic conditions, which significantly activates the ring towards nucleophilic attack. The stability of N-substituted azetidines in acidic media is highly dependent on the pKa of the azetidine nitrogen. For N-aryl azetidines, the basicity of the nitrogen is considerably lower compared to N-alkyl azetidines due to the delocalization of the nitrogen lone pair into the aromatic ring. This reduced basicity necessitates stronger acidic conditions to achieve protonation and subsequent ring-opening.

An intramolecular ring-opening decomposition has been observed for certain N-aryl azetidines where a pendant amide group acts as an internal nucleophile. This acid-mediated process highlights the susceptibility of the activated azetidine ring to nucleophilic attack. While specific studies on 1-(4-Formylphenyl)azetidine-3-carboxamide are not extensively documented, it is anticipated that in the presence of a strong acid and an external nucleophile, the protonated azetidine ring would undergo cleavage. The regioselectivity of the attack would be influenced by steric and electronic factors, with the nucleophile likely attacking one of the ring carbons adjacent to the nitrogen atom.

Nucleophile-Mediated Ring Opening

Direct nucleophilic attack on an unactivated azetidine ring is generally a challenging process due to the relatively low electrophilicity of the ring carbons. However, the reactivity can be enhanced by converting the azetidine into a more electrophilic azetidinium salt. This is typically achieved by N-alkylation or N-acylation.

In the case of 1-(4-Formylphenyl)azetidine-3-carboxamide, quaternization of the azetidine nitrogen would render the ring carbons highly susceptible to attack by a wide range of nucleophiles, leading to ring cleavage. The rate and regioselectivity of such reactions would depend on the nature of the nucleophile and the substituents on the azetidine ring. Generally, nucleophiles will attack the less sterically hindered carbon atom in a bimolecular nucleophilic substitution (SN2) fashion.

Photochemical Ring-Opening Processes

Photochemical reactions can provide the energy required to overcome the activation barrier for ring-opening reactions of strained rings like azetidine. While the formation of azetidines via photochemical [2+2] cycloadditions is a well-established process, their photochemical ring-opening is less commonly reported for this specific substitution pattern. The N-aryl substitution in 1-(4-Formylphenyl)azetidine-3-carboxamide introduces a chromophore that can absorb UV light, potentially leading to excited states that could undergo ring cleavage. However, the specific pathways and products of such photochemical reactions for this compound require further investigation. General photochemical principles suggest that excitation could lead to homolytic or heterolytic cleavage of the C-N or C-C bonds of the azetidine ring.

Derivatization at the Azetidine C-3 Position

The C-3 position of the azetidine ring, bearing the carboxamide group, offers opportunities for further functionalization. While direct derivatization at this position without ring-opening can be challenging, strategies involving the introduction of a suitable leaving group at C-3 can enable nucleophilic substitution reactions. For instance, analogous systems like 3-bromoazetidine-3-carboxylic acid esters have been shown to react with various nucleophiles to introduce new substituents at the C-3 position. This suggests that if a derivative of 1-(4-Formylphenyl)azetidine-3-carboxamide with a leaving group at C-3 were available, it could serve as a precursor to a variety of C-3 substituted analogs.

Modifications of the Carboxamide Functionality

The carboxamide group at the C-3 position is a versatile functional group that can undergo several transformations.

Hydrolysis and Amide Exchange Reactions

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Basic hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting 1-(4-Formylphenyl)azetidine-3-carboxylic acid would be a valuable intermediate for further synthetic modifications.

Table 1: Predicted Products of Carboxamide Hydrolysis

| Starting Material | Reagents and Conditions | Predicted Product |

|---|---|---|

| 1-(4-Formylphenyl)azetidine-3-carboxamide | H3O+, heat | 1-(4-Formylphenyl)azetidine-3-carboxylic acid |

Amide exchange, or transamidation, is another potential transformation of the carboxamide group. This reaction involves the displacement of the ammonia-derived nitrogen of the primary amide with another amine. While typically requiring harsh conditions or catalysis, this reaction would allow for the synthesis of a diverse range of N-substituted amides derived from 1-(4-Formylphenyl)azetidine-3-carboxylic acid. The feasibility and conditions for such a reaction on this specific substrate would need to be experimentally determined.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-(4-Formylphenyl)azetidine-3-carboxamide |

| 1-(4-Formylphenyl)azetidine-3-carboxylic acid |

| 3-bromoazetidine-3-carboxylic acid esters |

N-Substitution and C-Functionalization of the Amide

The primary amide functional group (-CONH₂) of 1-(4-formylphenyl)azetidine-3-carboxamide is a key site for structural modification. Both the nitrogen and the carbonyl carbon can participate in a variety of chemical reactions, allowing for the introduction of diverse substituents and the transformation into other functional groups.

N-Substitution: The presence of two protons on the amide nitrogen allows for sequential or double substitution reactions. N-alkylation can introduce alkyl groups, which can be valuable for modulating the molecule's physicochemical properties. Such reactions are typically carried out in the presence of a base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to form N-acylamide (imide) derivatives.

C-Functionalization: The carbonyl carbon of the amide is electrophilic and can be targeted by nucleophiles, although it is less reactive than the carbonyl of a ketone or aldehyde. A primary transformation is the reduction of the amide to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the carboxamide group to a primary amine, yielding 1-(4-formylphenyl)azetidin-3-yl)methanamine. Another significant transformation is the dehydration of the primary amide to a nitrile (-C≡N) using reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). This conversion opens up further avenues for chemical modification via nitrile chemistry.

| Transformation Type | Reagents and Conditions | Expected Product | Notes |

|---|---|---|---|

| N-Alkylation | 1. NaH, THF 2. R-X (e.g., CH₃I) | N-alkyl-1-(4-formylphenyl)azetidine-3-carboxamide | Can lead to mono- or di-alkylation depending on stoichiometry. |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Pyridine | N-acyl-1-(4-formylphenyl)azetidine-3-carboxamide | Forms an imide derivative. |

| Reduction to Amine | LiAlH₄, THF, then H₂O workup | (1-(4-formylphenyl)azetidin-3-yl)methanamine | Reduces both the amide and the formyl group. Selective reduction may require protecting groups. |

| Dehydration to Nitrile | SOCl₂, heat or P₂O₅, heat | 1-(4-formylphenyl)azetidine-3-carbonitrile | Provides a versatile nitrile functional group for further chemistry. |

Aromatic Ring Transformations and Substituent Effects on Reactivity

The phenyl ring of 1-(4-formylphenyl)azetidine-3-carboxamide is substituted with two groups that exert significant, and opposing, electronic effects. These effects govern the reactivity and regioselectivity of transformations on the aromatic ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

In electrophilic aromatic substitution (SEAr) reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. wikipedia.orgcognitoedu.orgwikipedia.org The two substituents on the phenyl ring are:

The 1-Azetidinyl group: The nitrogen atom of the azetidine ring is directly attached to the phenyl ring. Its lone pair of electrons can be delocalized into the ring through resonance, making it an electron-donating group (+M effect). wikipedia.org Such groups are activating and direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Since the para position is already occupied, this group directs substitution to the two ortho positions (C2 and C6).

The Formyl group (-CHO): This is an electron-withdrawing group (-I, -M effects) due to the electronegativity of the oxygen and the resonance delocalization of pi-electrons from the ring onto the carbonyl group. cognitoedu.org Electron-withdrawing groups are deactivating and direct incoming electrophiles to the meta positions (C3 and C5). libretexts.org

The outcome of an SEAr reaction on this molecule is therefore determined by the competition between these two directing effects. Generally, strong activating groups like amino or substituted amino groups dominate over deactivating groups. Thus, electrophilic substitution is most likely to occur at the positions ortho to the strongly activating azetidinyl group.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Formyl-2-nitrophenyl)azetidine-3-carboxamide | The activating azetidinyl group directs the nitro group to the ortho position. |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromo-4-formylphenyl)azetidine-3-carboxamide | The azetidinyl group is a powerful ortho, para-director, leading to substitution at the available ortho position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Acyl-4-formylphenyl)azetidine-3-carboxamide | Substitution occurs ortho to the activating azetidinyl group, assuming the Lewis acid does not complex with the nitrogen. |

Further Cross-Coupling Reactions on Modified Phenyl Ring Derivatives

While the existing formyl group can undergo various transformations, modern synthetic chemistry often utilizes powerful palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com To employ these methods, a derivative of 1-(4-formylphenyl)azetidine-3-carboxamide, typically an aryl halide, is required. For instance, if the brominated derivative (1-(2-bromo-4-formylphenyl)azetidine-3-carboxamide) is synthesized as described above, this aryl bromide can serve as a versatile substrate for numerous cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base can introduce a new alkyl, alkenyl, or aryl group at the C2 position.

Stille Coupling: This reaction uses an organostannane reagent (R-SnBu₃) to form a new C-C bond, offering a complementary method to the Suzuki coupling.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine, leading to the synthesis of diaminophenyl derivatives.

These cross-coupling reactions on a halogenated derivative would significantly expand the molecular diversity achievable from the parent compound, allowing for the construction of complex molecular architectures.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | A biaryl derivative. |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | An alkenyl-substituted derivative. |

| Buchwald-Hartwig Amination | Secondary Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | A C-N coupled product with a new amino substituent. |

Advanced Mechanistic Investigations of Reactions Involving 1 4 Formylphenyl Azetidine 3 Carboxamide

Kinetic and Thermodynamic Profiling of Key Reaction Steps

The reactivity of 1-(4-Formylphenyl)azetidine-3-carboxamide is largely governed by the inherent ring strain of the four-membered azetidine (B1206935) ring, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain energy provides a thermodynamic driving force for ring-opening reactions. Mechanistic studies on analogous N-aryl azetidines have revealed that the stability of the ring can be influenced by the electronic properties of the N-aryl substituent. In the case of the 4-formylphenyl group, the electron-withdrawing nature of the aldehyde can decrease the electron density on the nitrogen atom, potentially affecting the kinetics of reactions involving the azetidine ring.

Acid-mediated decomposition studies on similar N-aryl azetidines have shown that the pKa of the azetidine nitrogen is a critical factor in determining stability and reaction rates. nih.gov For an N-phenyl azetidine, the pKa of the nitrogen is around 4.3. nih.gov The presence of the electron-withdrawing formyl group is expected to lower this pKa further. This reduced basicity can slow down reactions that require protonation of the azetidine nitrogen as an initial step.

Kinetic profiling of reactions involving this molecule, such as nucleophilic addition to the formyl group or transformations of the carboxamide, would likely reveal complex rate laws, potentially indicating multi-step pathways with the formation of intermediates. Due to the lack of specific experimental data for this compound in the literature, the following table provides hypothetical, yet plausible, kinetic and thermodynamic data for a representative ring-opening reaction with a nucleophile, based on general principles of azetidine reactivity.

Table 1: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Ring-Opening Reaction This data is for illustrative purposes and is based on general principles of azetidine chemistry.

| Reaction Step | Rate Constant (k) at 298 K | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) |

|---|---|---|---|

| Nucleophilic Attack | 2.5 x 10-4 M-1s-1 | 18.5 | -15.2 |

| Proton Transfer | 1.2 x 108 M-1s-1 | 5.3 | -2.1 |

| Ring Cleavage | 7.1 x 10-2 s-1 | 22.1 | -8.0 |

Role of Catalysis in Azetidine Ring Formation and Functionalization

Catalysis plays a pivotal role in both the synthesis of the azetidine ring and its subsequent functionalization. The formation of the 1-(4-Formylphenyl)azetidine-3-carboxamide scaffold can be achieved through various catalytic methods that allow for control over regioselectivity and stereoselectivity.

Transition metals such as palladium, copper, and rhodium are extensively used in the synthesis and functionalization of N-aryl heterocycles. nih.govresearchgate.netnih.govrsc.org The N-arylation of a pre-formed azetidine-3-carboxamide (B1289449) with 4-fluorobenzaldehyde (B137897) or 4-bromobenzaldehyde, using a palladium or copper catalyst, represents a key synthetic route. The mechanism for a palladium-catalyzed Buchwald-Hartwig amination, for instance, involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the azetidine nitrogen, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Furthermore, transition metal catalysis can be employed for the functionalization of the azetidine ring itself. For example, palladium-catalyzed C-H activation at the C3 position of the azetidine ring could be a potential route for introducing further substituents, although this can be challenging. acs.org

Table 2: Representative Transition Metal-Catalyzed Reactions

| Catalyst System | Reaction Type | Mechanistic Feature |

|---|---|---|

| Pd(OAc)2 / Buchwald Ligand | N-Arylation | Reductive Elimination |

| CuI / Phenanthroline | Ullmann Condensation | Oxidative Coupling |

| Rh2(OAc)4 | C-H Insertion | Carbene/Nitrene Intermediate |

Organocatalysis offers a metal-free alternative for the synthesis and functionalization of chiral nitrogen heterocycles. mdpi.combeilstein-journals.orgnih.gov Chiral amines, phosphoric acids, and squaramides are common organocatalysts that can promote enantioselective reactions. For the synthesis of a chiral precursor to 1-(4-Formylphenyl)azetidine-3-carboxamide, an organocatalytic asymmetric cycloaddition could be employed. researchgate.net

The mechanism of these reactions often involves the formation of transient intermediates such as iminium ions or enamines, which then undergo stereocontrolled transformations. For instance, a proline-catalyzed reaction might proceed through an enamine intermediate that dictates the stereochemical outcome of a subsequent cyclization step. nih.gov

Elucidation of Reaction Pathways for Formyl and Carboxamide Transformations

The formyl and carboxamide groups on the 1-(4-Formylphenyl)azetidine-3-carboxamide scaffold are amenable to a wide range of chemical transformations.

The aromatic aldehyde (formyl) group can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to yield secondary alcohols. It can also be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165), or oxidized to a carboxylic acid with oxidizing agents such as potassium permanganate (B83412). The mechanism of these reactions is well-established, typically involving the initial attack of a nucleophile or hydride on the electrophilic carbonyl carbon.

The carboxamide group at the C3 position can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also be reduced to an amine using strong reducing agents like lithium aluminum hydride. Dehydration of the primary carboxamide can yield a nitrile. Mechanistic studies on amide hydrolysis often point to a tetrahedral intermediate formed by the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.

Stereochemical Implications in Reaction Mechanisms and Product Formation

The C3 position of the azetidine ring is a stereocenter, and controlling its configuration is crucial for applications in medicinal chemistry. The stereochemical outcome of reactions involving the formation or functionalization of the azetidine ring is highly dependent on the reaction mechanism.

For instance, in a nucleophilic substitution reaction to form the azetidine ring, an SN2 mechanism would result in an inversion of stereochemistry at the reacting carbon center. In contrast, reactions proceeding through planar intermediates, such as enamines in some organocatalytic processes, may lead to the formation of either diastereomer, with the product ratio being determined by the relative energies of the transition states leading to each product.

Reactions at the C3 position of the pre-formed azetidine ring can also have significant stereochemical implications. For example, the deprotonation of the C3 position followed by reaction with an electrophile could lead to either retention or inversion of configuration, depending on the nature of the intermediate and the reaction conditions. The N-aryl group can exert a significant steric and electronic influence on the facial selectivity of approaching reagents.

Computational and Theoretical Studies on 1 4 Formylphenyl Azetidine 3 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, governed by the principles of quantum mechanics, provide a powerful lens through which to examine molecular structure, stability, and reactivity.

Electronic Structure and Bonding Analysis (e.g., DFT studies)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like 1-(4-Formylphenyl)azetidine-3-carboxamide, DFT calculations could elucidate the distribution of electron density, which is crucial for understanding its chemical behavior.

Key areas of investigation would include:

Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule. This information helps in predicting sites susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including the nature of atomic charges, hybridization of orbitals, and the strength of donor-acceptor interactions between occupied and unoccupied orbitals. This can offer insights into the stability imparted by intramolecular hydrogen bonding and other hyperconjugative interactions.

A hypothetical data table summarizing the kind of results a DFT study might yield is presented below.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Provides insight into molecular polarity |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static. Different spatial arrangements of atoms, or conformations, can exist, each with a specific potential energy. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

For 1-(4-Formylphenyl)azetidine-3-carboxamide, this would involve:

Potential Energy Surface (PES) Scanning: Systematically rotating the rotatable bonds—such as the bond connecting the phenyl ring to the azetidine (B1206935) nitrogen and the bond connecting the carboxamide group to the azetidine ring—and calculating the energy at each step. This process maps out the potential energy landscape.

Identification of Local and Global Minima: The low-energy points on the PES correspond to stable conformers. The conformer with the absolute lowest energy is the global minimum and represents the most likely structure of the molecule under thermal equilibrium.

Transition State Identification: The energy maxima on the paths between minima represent the transition states, which are crucial for understanding the dynamics of conformational changes.

Prediction of Molecular Descriptors Relevant to Chemical Reactivity

Quantum chemical calculations can be used to compute a variety of molecular descriptors that quantify different aspects of a molecule's reactivity. These descriptors are derived from the electronic structure and are invaluable for predicting how a molecule will behave in a chemical reaction.

| Reactivity Descriptor | Definition | Predicted Relevance for 1-(4-Formylphenyl)azetidine-3-carboxamide |

| Ionization Potential (IP) | The energy required to remove an electron. | Related to the HOMO energy; a lower IP suggests easier oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added. | Related to the LUMO energy; a higher EA suggests easier reduction. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. | Averages of IP and EA; indicates the overall electron-attracting tendency. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap; a larger gap implies greater hardness and lower reactivity. |

| Fukui Functions | Indicate the change in electron density at a given point when the number of electrons is changed. | Help to identify the most electrophilic and nucleophilic sites within the molecule. |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and interactions with its environment over time.

Reaction Pathway Prediction and Transition State Elucidation

Understanding the mechanism of a chemical reaction is a central goal of chemistry. Computational methods can be used to map out the entire reaction pathway, from reactants to products, including the high-energy transition state. For a molecule like 1-(4-Formylphenyl)azetidine-3-carboxamide, this could involve studying reactions such as the reduction of the formyl group or the hydrolysis of the amide.

The process typically involves:

Locating the Transition State (TS): This is a critical and computationally intensive step. Various algorithms are used to find the saddle point on the potential energy surface that connects reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the TS is located, an IRC calculation is performed to trace the reaction path downhill from the TS to the reactants on one side and the products on the other. This confirms that the identified TS correctly connects the desired reactants and products.

Activation Energy Barrier Calculation: The energy difference between the transition state and the reactants gives the activation energy, a key parameter that determines the reaction rate.

Investigation of Intermolecular Interactions

The way a molecule interacts with other molecules, including solvents or biological macromolecules, is fundamental to its function. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions. In an MD simulation, the atoms of the system are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

For 1-(4-Formylphenyl)azetidine-3-carboxamide, MD simulations could be used to:

Analyze Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent influences its conformation and dynamics.

Study Crystal Packing: Simulating the molecule in the solid state can provide insights into the intermolecular forces that govern its crystal structure. This can help in understanding polymorphism, the ability of a compound to exist in multiple crystalline forms. nih.gov

Predict Binding to a Biological Target: If the molecule is being investigated as a potential drug, MD simulations can be used to study its binding to a target protein. This can provide valuable information about the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions), and the binding free energy.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling for 1-(4-Formylphenyl)azetidine-3-carboxamide would aim to connect its molecular structure to its chemical reactivity. Such models are crucial for predicting how the compound might behave in various chemical environments and for designing derivatives with tailored properties.

For azetidine-containing compounds, reactivity is significantly influenced by the inherent ring strain of the four-membered ring. This strain can be a driving force for ring-opening reactions, a facet that would be a central theme in SRR modeling. The substituents on the azetidine ring and the phenyl group—namely the formyl and carboxamide groups—would modulate this reactivity through electronic and steric effects.

Key aspects of an SRR model for this compound would include:

Azetidine Ring Reactivity: The nitrogen atom's nucleophilicity and the susceptibility of the C-N bonds to cleavage.

Research on other azetidine-carboxamides has highlighted the importance of the substitution pattern on their biological and chemical activity. For instance, the stereochemistry and position of the carboxamide group (e.g., azetidine-2-carboxamide (B111606) vs. azetidine-3-carboxamide) can lead to significant differences in biological target engagement. nih.govacs.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) build upon SRR by establishing mathematical models that correlate molecular descriptors with reactivity. For 1-(4-Formylphenyl)azetidine-3-carboxamide, a hypothetical QSRR study might investigate its reactivity in a specific transformation, such as nucleophilic addition to the formyl group or a ring-opening reaction.

A typical QSRR model is represented by the equation: Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The goal is to find a statistically significant correlation between the reactivity (e.g., reaction rate constant) and a set of calculated molecular descriptors. frontiersin.orgnih.gov

A hypothetical QSRR study on a series of derivatives of 1-(4-Formylphenyl)azetidine-3-carboxamide could involve varying the substituent on the phenyl ring and correlating this with the rate of a specific reaction.

Hypothetical Data for a QSRR Model

| Compound | Substituent (X) | Log(k) | Electronic Descriptor (σ) | Steric Descriptor (Es) |

| 1 | -H | -2.5 | 0.00 | 0.00 |

| 2 | -NO2 | -3.1 | 0.78 | -2.51 |

| 3 | -OCH3 | -2.1 | -0.27 | -0.55 |

| 4 | -Cl | -2.8 | 0.23 | -0.97 |

This table presents hypothetical data for illustrative purposes.

Descriptors and Their Correlation with Chemical Transformations

The selection of appropriate molecular descriptors is fundamental to building a predictive QSRR model. For 1-(4-Formylphenyl)azetidine-3-carboxamide, these descriptors would fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule.

Hammett constants (σ): To describe the electron-donating or -withdrawing nature of substituents on the phenyl ring.

HOMO/LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for predicting reactivity in pericyclic reactions and susceptibility to nucleophilic or electrophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Partial atomic charges: Calculated using methods like Mulliken population analysis, these can indicate the most likely sites for nucleophilic or electrophilic attack.

Steric Descriptors: These describe the size and shape of the molecule.

Taft steric parameters (Es): Quantify the steric bulk of substituents.

Molecular volume and surface area: These can be correlated with the accessibility of reactive sites.

Topological Descriptors: These are numerical representations of the molecular structure.

Connectivity indices (e.g., Wiener index, Randić index): Describe the branching and connectivity of the molecular skeleton.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., Density Functional Theory - DFT).

Dipole moment: Influences solubility and intermolecular interactions.

Correlation Table of Descriptors with Potential Transformations

| Chemical Transformation | Key Correlating Descriptors | Rationale |

| Nucleophilic addition to formyl group | LUMO energy, Partial charge on formyl carbon, Hammett constant (σ) | A lower LUMO energy and a more positive partial charge on the carbonyl carbon enhance susceptibility to nucleophilic attack. |

| Azetidine ring-opening | Ring strain energy, Bond lengths and angles of the azetidine ring, HOMO-LUMO gap | Higher ring strain and specific electronic perturbations can lower the activation energy for ring cleavage. |

| N-Arylation/Alkylation | Partial charge on azetidine nitrogen, HOMO energy | A higher negative charge and higher HOMO energy on the nitrogen atom would favor reactions with electrophiles. |

This table is based on established principles of chemical reactivity and QSRR modeling.

Computational Spectroscopy for Mechanistic Insights

Computational spectroscopy involves the simulation of spectroscopic data (e.g., IR, NMR, UV-Vis) to support experimental findings and provide insights into molecular structure and reaction mechanisms. For 1-(4-Formylphenyl)azetidine-3-carboxamide, these methods would be invaluable.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.gov This allows for the assignment of experimental IR bands to specific functional groups (e.g., C=O of the formyl and amide groups, N-H of the amide, C-N of the azetidine). Comparing the calculated and experimental spectra can confirm the molecular structure. Furthermore, for a proposed reaction mechanism, the calculated IR spectra of intermediates and transition states can help in their experimental detection.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. This would be particularly useful for studying the electronic structure of the π-system involving the phenyl ring and the formyl group and how it is influenced by the azetidine moiety.

By simulating the spectra of potential intermediates and products in a chemical reaction, computational spectroscopy can provide strong evidence for a proposed reaction pathway, making it a powerful tool for mechanistic elucidation. mdpi.com

Non Clinical Research Applications and Derivatives of 1 4 Formylphenyl Azetidine 3 Carboxamide

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The structural features of 1-(4-Formylphenyl)azetidine-3-carboxamide make it an ideal scaffold for the construction of a wide array of more complex molecules. The presence of multiple reactive sites allows for selective modifications, enabling the generation of diverse molecular architectures.

In the realm of drug discovery and chemical biology, the synthesis of diverse chemical libraries is paramount for identifying new bioactive compounds. 1-(4-Formylphenyl)azetidine-3-carboxamide serves as an excellent starting point for diversity-oriented synthesis. The formyl group on the phenyl ring is a versatile handle for a variety of chemical transformations. For instance, it can undergo reductive amination with a wide range of primary and secondary amines to introduce diverse substituents. Furthermore, it can participate in Wittig reactions, Horner-Wadsworth-Emmons reactions, and various condensation reactions to generate carbon-carbon double bonds and introduce further complexity.

The azetidine (B1206935) ring itself provides a rigid, three-dimensional scaffold that is increasingly sought after in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability. nih.govnih.gov The carboxamide group can be hydrolyzed to the corresponding carboxylic acid or can be further functionalized, although the amide bond is generally stable. The combination of these features allows for the creation of large and diverse libraries of compounds from a single, readily accessible precursor.

Table 1: Exemplary Reactions for Library Diversification

| Reaction Type | Reagent | Functional Group Targeted | Resulting Moiety |

|---|---|---|---|

| Reductive Amination | Primary/Secondary Amine | Formyl | Substituted Amine |

| Wittig Reaction | Phosphonium (B103445) Ylide | Formyl | Alkene |

| Aldol Condensation | Ketone/Aldehyde | Formyl | α,β-Unsaturated Carbonyl |

Beyond its use in generating diverse libraries, 1-(4-Formylphenyl)azetidine-3-carboxamide is also a valuable building block in target-oriented synthesis. The azetidine core is a key structural motif in many biologically active compounds. researchgate.netnih.gov The ability to introduce specific functional groups via the formyl and carboxamide moieties allows for the rational design and synthesis of analogues of known bioactive molecules. For example, the azetidine-3-carboxamide (B1289449) scaffold can be used to create conformationally constrained peptide mimics, which are of interest in studying protein-protein interactions. acs.org

The N-aryl linkage provides a rigid connection between the azetidine ring and the functionalized phenyl group, a feature that can be exploited to design molecules with specific spatial arrangements of functional groups. This is particularly useful in the design of enzyme inhibitors or receptor ligands where a precise orientation of binding motifs is required for high affinity and selectivity.

Development of Novel Synthetic Methodologies

The unique chemical properties of 1-(4-Formylphenyl)azetidine-3-carboxamide, particularly the strained azetidine ring, can be harnessed to develop new synthetic methods.

Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis. researchgate.net The rigid azetidine backbone can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic reactions. While 1-(4-Formylphenyl)azetidine-3-carboxamide is achiral, it can be resolved into its enantiomers or used as a precursor to chiral derivatives. The formyl and carboxamide groups can be modified to introduce coordinating moieties that can bind to metal catalysts. The development of new azetidine-based ligands is an active area of research, and this compound could serve as a versatile platform for the synthesis of novel ligand architectures.

Applications in Materials Science

The rigid structure and potential for functionalization of 1-(4-Formylphenyl)azetidine-3-carboxamide also suggest its utility in the field of materials science. Azetidine-containing polymers and energetic materials have been reported, and the unique properties of the azetidine ring can impart desirable characteristics to these materials. chemrxiv.org

The formyl group can be used to incorporate the molecule into polymeric structures through polymerization reactions, such as polycondensation. The resulting polymers would feature the rigid azetidine moiety as part of the polymer backbone or as a pendant group, which could influence the thermal and mechanical properties of the material. Furthermore, the introduction of azetidine rings into energetic materials has been shown to improve their performance characteristics. chemrxiv.org The derivatization of 1-(4-Formylphenyl)azetidine-3-carboxamide with nitro groups or other energetic functionalities could lead to the development of new high-performance energetic materials.

Table 2: Potential Applications in Materials Science

| Material Type | Potential Role of 1-(4-Formylphenyl)azetidine-3-carboxamide | Desired Property |

|---|---|---|

| Polymers | Monomer or cross-linking agent | Increased rigidity, thermal stability |

| Energetic Materials | Precursor to energetic derivatives | High density, improved performance |

Precursors for Polymer Synthesis

There is no specific information available in the reviewed literature regarding the use of 1-(4-Formylphenyl)azetidine-3-carboxamide as a precursor for polymer synthesis.

Components in Functional Organic Materials (e.g., dyes, organic conductors, sensors)

Specific research detailing the application of 1-(4-Formylphenyl)azetidine-3-carboxamide as a component in functional organic materials such as dyes, organic conductors, or sensors could not be identified in publicly available scientific literature.

Design of Chemical Probes for Investigating Chemical Processes (non-biological)

While chemical probes are essential tools for understanding complex processes, nih.gov there is no specific documentation of 1-(4-Formylphenyl)azetidine-3-carboxamide being designed or utilized as a chemical probe for investigating non-biological chemical processes.

Derivatives as Ligands for Metal Complexes in Catalysis

The utility of azetidine derivatives as ligands for metal complexes in catalysis is a known area of chemical research. nih.govresearchgate.net These structures can act as ligands in asymmetric catalysis. However, specific studies detailing derivatives of 1-(4-Formylphenyl)azetidine-3-carboxamide as ligands for metal complexes in catalysis are not described in the available literature.

Emerging Research Directions and Future Outlook for 1 4 Formylphenyl Azetidine 3 Carboxamide

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

There is no specific data in the public domain detailing the integration of advanced synthetic technologies like flow chemistry or automated synthesis for the production of 1-(4-Formylphenyl)azetidine-3-carboxamide. In principle, continuous flow processes offer advantages for the synthesis of complex molecules by enabling precise control over reaction parameters, improving safety, and facilitating scalability. syrris.jpnih.gov Similarly, automated synthesis platforms are increasingly used for the rapid preparation of compound libraries for drug discovery. nih.govbeilstein-journals.org However, the application of these technologies to this specific carboxamide has not been reported.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Exploration of novel reactivity patterns for 1-(4-Formylphenyl)azetidine-3-carboxamide has not been documented. The compound possesses several reactive sites—the formyl group, the amide, and the azetidine (B1206935) ring—which could theoretically undergo a variety of transformations. Research into novel N-substituted azetidin-2-ones has shown potential for creating compounds with antiviral and antibiotic-enhancing properties, suggesting that derivatives of the azetidine core are of interest to medicinal chemists. nih.gov

Sustainable and Environmentally Benign Synthetic Routes

Specific research into sustainable and "green" synthetic routes for 1-(4-Formylphenyl)azetidine-3-carboxamide is not available. The principles of green chemistry, such as using renewable feedstocks, reducing waste, and employing catalytic methods, are broadly applicable to pharmaceutical synthesis. nih.govaiche.org However, dedicated studies applying these principles to the synthesis of this particular compound have not been published.

Development of Analytical Techniques for In-Process Monitoring of Synthesis and Reactions

There are no published reports on the development of specific analytical techniques for in-process monitoring of the synthesis and reactions of 1-(4-Formylphenyl)azetidine-3-carboxamide. Such techniques are crucial for optimizing reaction conditions and ensuring product quality in both laboratory and industrial settings.

Synergistic Approaches Combining Computational and Experimental Chemistry

While synergistic approaches combining computational and experimental chemistry are powerful tools in modern chemical research, their specific application to 1-(4-Formylphenyl)azetidine-3-carboxamide has not been detailed in available literature. Such studies would typically involve computational modeling to predict reactivity, stability, and potential biological activity, followed by experimental validation.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 1-(4-Formylphenyl)azetidine-3-carboxamide to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading). Statistical methods like factorial design (full or fractional) reduce the number of trials while identifying synergistic effects between variables . For example, a 2³ factorial design could optimize time, reagent stoichiometry, and pH, followed by response surface methodology (RSM) to refine conditions. Evidence from chemical engineering research highlights DoE's efficacy in minimizing experimental runs while maximizing data quality .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-(4-Formylphenyl)azetidine-3-carboxamide?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY/HMBC) to confirm the azetidine ring and formylphenyl substitution patterns. HPLC-MS or UPLC-QTOF ensures purity and quantifies trace impurities. For crystallographic verification, single-crystal X-ray diffraction is definitive but requires high-purity samples. Structural analogs like azetidine-3-carboxylic acid (HY-Y0530) have been characterized using similar protocols, emphasizing reproducibility .

Q. How can researchers assess the solubility and stability of 1-(4-Formylphenyl)azetidine-3-carboxamide under varying experimental conditions?

- Methodological Answer : Conduct solubility screens in solvents (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For pH-dependent stability, use buffered solutions (pH 1–12) and track degradation products via LC-MS. Safety data for related azetidine derivatives suggest prioritizing inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and interaction mechanisms of 1-(4-Formylphenyl)azetidine-3-carboxamide in novel reactions?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular dynamics simulations to model reaction pathways. The ICReDD framework integrates computational reaction path searches with experimental validation, narrowing optimal conditions via feedback loops . For example, simulate nucleophilic attack on the formyl group to predict regioselectivity in derivatization reactions.

Q. How should contradictory data on the catalytic activity or biological effects of 1-(4-Formylphenyl)azetidine-3-carboxamide be resolved?

- Methodological Answer : Employ data triangulation by cross-validating results across multiple techniques (e.g., enzymatic assays, SPR, and molecular docking). Advanced statistical tools (e.g., Bayesian inference) quantify uncertainty in conflicting datasets . For biological studies, ensure standardized cell lines and assay protocols to minimize variability. Reproduce experiments under controlled conditions, documenting all parameters (e.g., temperature fluctuations, solvent purity) .

Q. What experimental approaches elucidate the reaction mechanisms involving 1-(4-Formylphenyl)azetidine-3-carboxamide as a key intermediate?

- Methodological Answer : Use kinetic isotope effects (KIE) and stopped-flow spectroscopy to probe rate-determining steps. For example, deuterium labeling at the azetidine ring’s 3-position can track hydrogen transfer during ring-opening reactions. In-situ FTIR or Raman spectroscopy monitors intermediate formation in real time, as demonstrated in similar heterocyclic systems .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.